Cas no 25083-75-4 (1H-Indene-1,3(2H)-dione,2-[phenyl(phenylamino)methylene]-)

1H-Indene-1,3(2H)-dione,2-[phenyl(phenylamino)methylene]- structure
25083-75-4 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[phenyl(phenylamino)methylene]-
CAS No:25083-75-4
MF:C22H15NO2
MW:325.360005617142
CID:287559
PubChem ID:135687056
Update Time:2025-04-19

1H-Indene-1,3(2H)-dione,2-[phenyl(phenylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione,2-[phenyl(phenylamino)methylene]-
    • 2-[anilino(phenyl)methylidene]indene-1,3-dione
    • 1,3-Indandione, 2-(alpha-anilinobenzylidene)-
    • 2-(alpha-Anilinobenzylidene)-1,3-indandione
    • DTXSID70179777
    • 73911-08-7
    • 25083-75-4
    • 3-Hydroxy-2-[phenyl(phenylimino)methyl]-1H-inden-1-one
    • DTXSID001209671
    • Inchi: 1S/C22H15NO2/c24-21-17-13-7-8-14-18(17)22(25)19(21)20(15-9-3-1-4-10-15)23-16-11-5-2-6-12-16/h1-14,24H/b23-20+
    • InChI Key: VNGIWVRMHGJXER-BSYVCWPDSA-N
    • SMILES: OC1C2C=CC=CC=2C(C=1/C(/C1C=CC=CC=1)=N/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 325.11035
  • Monoisotopic Mass: 325.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.319
  • Boiling Point: 518.5°Cat760mmHg
  • Flash Point: 184°C
  • Refractive Index: 1.717
  • PSA: 46.17
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